N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-3-azaspiro[5.5]undecan-9-amine
Description
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-3-azaspiro[55]undecan-9-amine is a complex organic compound featuring a spirocyclic structure with an imidazole moiety
Properties
IUPAC Name |
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-3-azaspiro[5.5]undecan-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4S/c1-20-12-10-19-15(20)21-13-11-18-14-2-4-16(5-3-14)6-8-17-9-7-16/h10,12,14,17-18H,2-9,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTCBFPHGDFWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCCNC2CCC3(CC2)CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-3-azaspiro[5.5]undecan-9-amine typically involves multiple steps, starting with the preparation of the imidazole derivative. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by methylation . The spirocyclic structure is then introduced through a series of cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-3-azaspiro[5.5]undecan-9-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-3-azaspiro[5.5]undecan-9-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-3-azaspiro[5.5]undecan-9-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the spirocyclic structure can interact with various biological pathways, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound shares the spirocyclic structure but differs in its functional groups and biological activity.
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-1-phenyl-pyrazolo[4,5-e]pyrimidin-4-amine: Similar in having an imidazole moiety but with a different core structure.
N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine: Another spirocyclic compound with different substituents and chemical properties.
Uniqueness
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-3-azaspiro[5.5]undecan-9-amine is unique due to its combination of an imidazole ring and a spirocyclic structure, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
